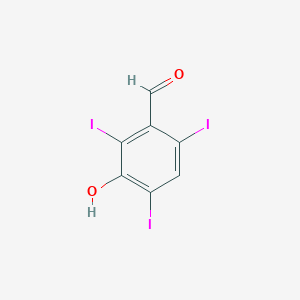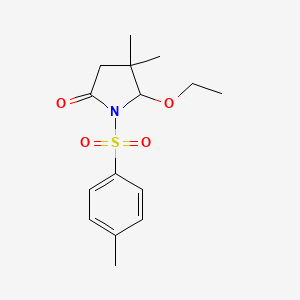
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone core, which is a five-membered lactam, substituted with ethoxy, dimethyl, and sulfonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone ring and subsequent functionalization. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxy Group: This step involves the alkylation of the pyrrolidinone ring with an ethylating agent such as ethyl iodide or ethyl bromide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Scientific Research Applications
5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function. The ethoxy and dimethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar compounds to 5-Ethoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one include:
4,4-Dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Methoxy-4,4-dimethyl-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-2-one: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activity.
5-Ethoxy-4,4-dimethyl-1-(4-chlorobenzene-1-sulfonyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
184637-79-4 |
|---|---|
Molecular Formula |
C15H21NO4S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-ethoxy-4,4-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO4S/c1-5-20-14-15(3,4)10-13(17)16(14)21(18,19)12-8-6-11(2)7-9-12/h6-9,14H,5,10H2,1-4H3 |
InChI Key |
MPFHRYBNKXXNNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
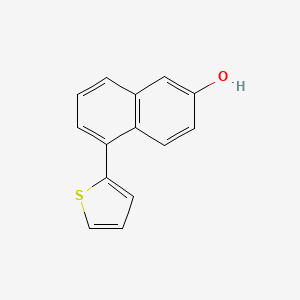
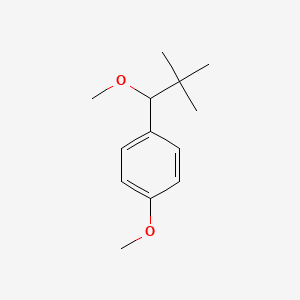
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
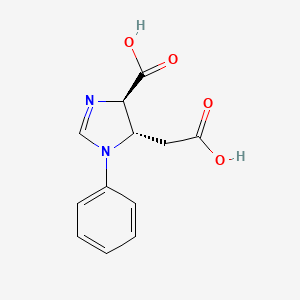

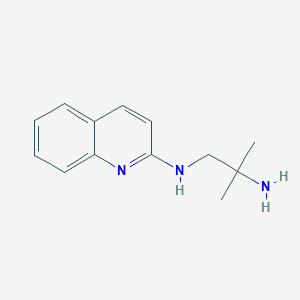
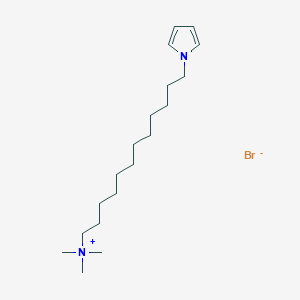
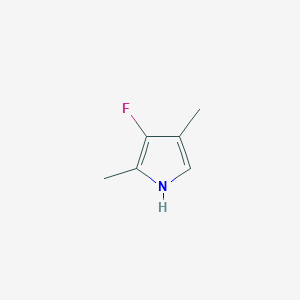

![4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-](/img/structure/B14254872.png)

